molecular formula C12H10N2O3 B2518708 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1155554-57-6

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2518708
CAS No.: 1155554-57-6
M. Wt: 230.223
InChI Key: JDOPGVCKRBDVHG-UHFFFAOYSA-N
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Description

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It is a derivative of phthalazine, featuring an allyl group attached to the nitrogen atom and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the oxidation of the allylated product to introduce the carboxylic acid group, often using potassium permanganate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or further to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Allyl bromide (C3H5Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 3-(2,3-epoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

    Reduction: Formation of 3-allyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid.

    Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.

    4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: Lacks the allyl group, making it less hydrophobic.

Uniqueness

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the allyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities compared to its analogs .

Properties

IUPAC Name

4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPGVCKRBDVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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